molecular formula C27H29N5O3S B2519334 2-(5-amino-3-(p-tolylamino)-4-tosyl-1H-pyrazol-1-yl)-N-(3,4-dimethylphenyl)acetamide CAS No. 2034518-18-6

2-(5-amino-3-(p-tolylamino)-4-tosyl-1H-pyrazol-1-yl)-N-(3,4-dimethylphenyl)acetamide

Cat. No.: B2519334
CAS No.: 2034518-18-6
M. Wt: 503.62
InChI Key: AQZVPBZVVZPYDJ-UHFFFAOYSA-N
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Description

2-(5-amino-3-(p-tolylamino)-4-tosyl-1H-pyrazol-1-yl)-N-(3,4-dimethylphenyl)acetamide is a complex organic compound notable for its potential applications across various scientific fields. The structure of this compound includes functional groups such as amino, tosyl, and acetamide groups attached to a pyrazole ring, influencing its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-(5-amino-3-(p-tolylamino)-4-tosyl-1H-pyrazol-1-yl)-N-(3,4-dimethylphenyl)acetamide involves a multi-step process that starts with the formation of the pyrazole ring. Initially, a hydrazine derivative reacts with an appropriate diketone or ketoester, under acidic or basic conditions, to yield the pyrazole core. This intermediate is then subjected to functional group modifications, such as the introduction of tosyl and amino groups, through nucleophilic substitution and amination reactions, respectively. The final step includes the coupling of the pyrazole intermediate with 3,4-dimethylphenyl acetic acid using standard peptide coupling reagents like EDCI or DCC.

Industrial Production Methods: Industrially, the synthesis of this compound might be optimized using flow chemistry techniques to enhance the efficiency and yield of each reaction step. Large-scale production would involve the use of continuous reactors and in-line purification methods to minimize impurities and streamline the process.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidative transformations, particularly at the amine and phenyl rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions, especially of the nitro groups if present as intermediates, can be achieved using hydrogenation over palladium or with metal hydrides like lithium aluminum hydride.

  • Substitution: Electrophilic and nucleophilic substitution reactions are common, allowing for further functional group modifications on the phenyl rings or the pyrazole core.

Common Reagents and Conditions: Typical reagents include electrophiles (e.g., sulfonyl chlorides for tosylation), nucleophiles (e.g., amines for amination), oxidizing agents (e.g., PCC, DDQ), and reducing agents (e.g., sodium borohydride).

Major Products: The major products of these reactions often retain the core pyrazole structure while introducing or modifying functional groups, leading to derivatives with potentially enhanced biological or chemical properties.

Scientific Research Applications

This compound finds diverse applications in:

  • Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

  • Biology: Potential as a bioactive molecule due to its amino and tosyl groups, which can interact with biological targets such as enzymes and receptors.

  • Medicine: Possible use in the development of therapeutic agents targeting specific diseases or conditions, particularly if it shows activity in biological assays.

  • Industry: Utility in the production of specialty chemicals or as an intermediate in the synthesis of dyes, agrochemicals, or pharmaceuticals.

Mechanism of Action

The exact mechanism by which 2-(5-amino-3-(p-tolylamino)-4-tosyl-1H-pyrazol-1-yl)-N-(3,4-dimethylphenyl)acetamide exerts its effects depends on its specific application. Generally, the presence of functional groups like amino, tosyl, and phenyl rings allows the compound to engage in interactions with molecular targets, such as binding to active sites of enzymes or receptors, thereby influencing biological pathways.

Comparison with Similar Compounds

  • 2-(4-tosyl-3-(p-tolylamino)-1H-pyrazol-1-yl)acetamide

  • 2-(5-amino-4-tosyl-3-(m-tolylamino)-1H-pyrazol-1-yl)-N-phenylacetamide

  • 2-(5-amino-4-tosyl-1H-pyrazol-3-yl)-N-(3,4-dimethylphenyl)acetamide

This compound's structure allows for various chemical modifications, making it a versatile molecule in scientific research and industrial applications.

Properties

IUPAC Name

2-[5-amino-3-(4-methylanilino)-4-(4-methylphenyl)sulfonylpyrazol-1-yl]-N-(3,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N5O3S/c1-17-5-10-21(11-6-17)30-27-25(36(34,35)23-13-7-18(2)8-14-23)26(28)32(31-27)16-24(33)29-22-12-9-19(3)20(4)15-22/h5-15H,16,28H2,1-4H3,(H,29,33)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQZVPBZVVZPYDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NN(C(=C2S(=O)(=O)C3=CC=C(C=C3)C)N)CC(=O)NC4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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